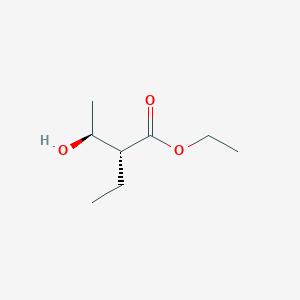

ethyl (2R,3S)-2-ethyl-3-hydroxybutyrate

Description

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl (2R,3S)-2-ethyl-3-hydroxybutanoate |

InChI |

InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |

InChI Key |

TYSBSICHVQCQDL-NKWVEPMBSA-N |

Isomeric SMILES |

CC[C@H]([C@H](C)O)C(=O)OCC |

Canonical SMILES |

CCC(C(C)O)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Ethyl (2R,3S)-2-ethyl-3-hydroxybutyrate serves as an important intermediate in the synthesis of optically active compounds. Its enantiomeric form is crucial for the development of various drugs due to its biological activity.

Synthesis of Optically Active Products

The compound is used in the pharmaceutical industry for synthesizing optically active products, which are essential for creating drugs with specific therapeutic effects. For instance, it has been utilized in the synthesis of enantiomerically enriched compounds through yeast-mediated reductions, demonstrating high yields and selectivity .

| Compound | Synthesis Method | Yield | Enantiomeric Excess |

|---|---|---|---|

| Ethyl (2R)-3-hydroxybutyrate | Yeast Reduction | 53-58% | >96% |

Enzymatic Reactions

Research has demonstrated that this compound can be synthesized through enzymatic reactions involving lipases. These reactions are beneficial for producing stereospecific compounds that are valuable in drug development.

Case Studies

A study highlighted the use of lipase-catalyzed reactions to convert various substrates into this compound with high enantioselectivity. The process involved optimizing reaction conditions to achieve maximum yield and purity .

Agrochemical Applications

This compound also finds applications in agrochemicals as a precursor for developing herbicides and pesticides. Its structural properties allow for modifications that enhance the efficacy of these chemicals.

Herbicide Development

The compound has been explored as a building block in the synthesis of herbicides that target specific plant metabolic pathways, providing a means to develop more selective and environmentally friendly agricultural chemicals.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the flavoring and fragrance industry. It serves as a flavoring agent in food products and as a scent component in perfumes.

Summary of Findings

The applications of this compound span multiple fields including pharmaceuticals, biochemical research, agrochemicals, and industrial flavoring. Its role as an intermediate in synthesizing optically active compounds underscores its importance in drug development and other chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Ethyl (2R,3S)-2-ethyl-3-hydroxybutyrate differs from its stereoisomers in optical activity and reactivity. For example:

- Ethyl (2R,3R)-2,3-epoxybutyrate (CAS 19780-35-9): This epoxy-containing analog lacks a hydroxyl group but shares stereochemical complexity. Its (2R,3R) configuration results in a higher boiling point (~180.8°C) and density (1.1066 g/mL) compared to hydroxybutyrates .

- Ethyl (2R,3S)-2-methyl-2,3-dihydroxybutyrate : Synthesized via chemoenzymatic methods, this compound has a methyl group instead of ethyl at position 2. The (2R,3S) stereochemistry here enhances solubility in polar solvents due to increased hydrogen bonding .

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Not provided | C₈H₁₆O₃ | Estimated 190–200 | ~1.05 | Hydroxy, ester |

| Ethyl (R)-3-hydroxybutyrate | 24915-95-5 | C₆H₁₂O₃ | 175.0 | 1.017 | Hydroxy, ester |

| Ethyl (2R,3R)-2,3-epoxybutyrate | 19780-35-9 | C₆H₁₀O₃ | 180.8 | 1.1066 | Epoxide, ester |

Functional Group Analogs

- Ethyl (R)-3-hydroxybutyrate (CAS 24915-95-5): A simpler analog lacking the ethyl substituent at position 2. It exhibits lower molecular weight (132.16 g/mol) and a boiling point of 175°C, making it more volatile. This compound is widely used as a biochemical reagent in metabolic studies .

- Ethyl 4-chloro-3-hydroxybutyrate (MAK547): The chloro substituent at position 4 increases electrophilicity, enhancing its utility in nucleophilic substitution reactions. Its density (1.0–1.1 g/cm³) and solubility profile differ significantly due to halogenation .

Substituent Effects on Reactivity

Conversely, bulkier substituents (e.g., bromophenyl in ethyl (2R,3S)-2-benzoyl-3-(4-bromo-phenyl)-4-nitrobutanoate ) drastically alter crystallinity and thermal stability, as seen in its complex crystal packing (dihedral angles: 11.64°–58.96°).

Key Research Findings

- Stereochemical Purity : Chemoenzymatic synthesis, as demonstrated for ethyl 2-methyl-2,3-dihydroxybutyrate isomers, achieves >99% enantiomeric excess (ee) for specific stereoisomers , a critical factor for pharmaceutical applications.

- Thermal Stability : this compound’s higher molecular weight likely improves thermal stability over simpler esters like ethyl (R)-3-hydroxybutyrate, which degrades above 200°C .

- Solubility Trends : Hydroxybutyrates exhibit water solubility due to hydrogen bonding, whereas halogenated derivatives (e.g., 4-chloro analogs) show reduced solubility but increased lipophilicity .

Preparation Methods

Baker’s Yeast-Mediated Stereoselective Reduction

Baker’s yeast reduces β-keto esters via NADPH-dependent ketoreductases, favoring the (2R,3S) configuration. In a representative procedure, 20 g of baker’s yeast was suspended in a sucrose-rich medium (30 g sucrose in 100 mL water) and agitated at 30°C for 30 minutes to activate fermentation. Ethyl 2-ethylacetoacetate (2 g) dissolved in ethanol was added, and the mixture was shaken for 48 hours. Post-reaction workup involving filtration, ethyl acetate extraction, and rotary evaporation yielded 1.8 g (90%) of this compound as a yellowish oil with >96% ee.

Key Parameters

Rhizopus arrhizus ATCC 11145 for (2S,3S) Isomer

In contrast, Rhizopus arrhizus ATCC 11145 selectively produces the (2S,3S) diastereomer under similar conditions. This highlights the critical role of microbial strain selection in dictating stereochemical outcomes.

Chemoenzymatic Stereodivergent Synthesis

A hybrid approach combining enzymatic resolution with chemical steps enables access to all four stereoisomers of related β-hydroxy esters, offering a template for customizing this compound synthesis.

Kinetic Resolution Using Lipase CAL-B

Lipase B from Candida antarctica (CAL-B) resolved racemic ethyl 2-methyl-2,3-dihydroxybutyrate into enantiopure fractions. For example, incubating 86 mg of racemic substrate with 20 mg CAL-B in ethanol-cyclohexane (1:30) at room temperature for 10 hours yielded (2S,3R)-2-methyl-2,3-dihydroxybutyrate with >95% ee. Adapting this protocol to ethyl 2-ethylacetoacetate could enable analogous resolution.

Formate Dehydrogenase-Driven Dynamic Kinetic Resolution

Sodium formate and formate dehydrogenase facilitated the recycling of NADH, enabling the reduction of ethyl 2-ethylacetoacetate in phosphate buffer (pH 6.5) at 30°C. This method achieved 45% yield of (2R,3S)-4 with >95% ee, though scalability remains a challenge.

Chemical Synthesis and Curtius Rearrangement

Chemical routes, while less stereoselective, provide complementary pathways.

Hydrazide Formation and Curtius Rearrangement

Ethyl (2S,3S)-2-ethyl-3-hydroxybutyrate (1 g) was converted to its hydrazide derivative using hydrazine in ethanol under reflux. Subsequent treatment with sodium nitrite in 5% H₂SO₄ induced a Curtius rearrangement, yielding (2S,3S)-2-amino-3-hydroxybutane. While this pathway diverges from the target ester, it underscores the versatility of β-hydroxy esters as intermediates.

Direct Esterification of (R)-3-Hydroxybutyric Acid

Esterifying (R)-3-hydroxybutyric acid with ethanol in the presence of sulfuric acid produced ethyl (R)-3-hydroxybutyrate in 73% yield. However, this method lacks control over the C2 stereocenter, necessitating additional chiral auxiliaries or catalysts for (2R,3S) specificity.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Yield | ee | Advantages | Limitations |

|---|---|---|---|---|---|

| Baker’s Yeast Reduction | Saccharomyces cerevisiae | 90% | >96% | High stereoselectivity, scalable | Long fermentation times |

| Chemoenzymatic Resolution | Lipase CAL-B | 45–90% | >95% | Stereodivergent potential | Low yields in kinetic resolution |

| Chemical Esterification | H₂SO₄ | 73% | N/A | Simple setup | Poor stereochemical control |

Industrial Scalability and Process Optimization

The baker’s yeast-mediated reduction is the most viable for large-scale production due to its robustness and high ee. Optimizing parameters such as substrate loading (e.g., 100 g/L) and implementing fed-batch fermentation could further enhance productivity. In contrast, chemoenzymatic methods require costly enzymes and cofactor recycling systems, limiting their industrial adoption .

Q & A

Q. How can the stereochemical configuration of ethyl (2R,3S)-2-ethyl-3-hydroxybutyrate be experimentally confirmed?

- Methodological Answer : The absolute configuration can be determined via single-crystal X-ray diffraction (SC-XRD), which provides direct evidence of spatial arrangement. For example, in a structurally related compound, SC-XRD resolved R/S configurations with an R-factor of 0.046 and wR-factor of 0.127, confirming dihedral angles and bond distances . Complementary techniques like chiral HPLC or optical rotation analysis (e.g., α = -10° for analogous esters) can validate enantiomeric purity .

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. NMR can identify functional groups (e.g., ester carbonyl at ~170 ppm in -NMR) and stereochemical splitting patterns. IR confirms hydroxyl (3200–3600 cm) and ester (1720–1740 cm) groups. Mass spectrometry (MS) provides molecular weight verification (e.g., MW = 132.16 g/mol for similar hydroxybutyrates) .

Q. What synthetic routes are commonly used for this compound?

- Methodological Answer : Asymmetric catalysis or enzymatic methods are preferred for stereocontrol. Organocatalytic approaches, such as proline-mediated aldol reactions, can yield chiral centers. For example, organocatalysts achieved high enantioselectivity (up to 99% ee) in related β-hydroxy ester syntheses . Microbial pathways using engineered E. coli strains (e.g., polyhydroxybutyrate biosynthesis) also offer stereospecific routes .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer : Cross-validation with multiple techniques is critical. For instance, if NMR suggests conflicting stereochemistry, SC-XRD can definitively resolve spatial ambiguities . Computational tools like density functional theory (DFT) can simulate NMR/IR spectra for comparison with experimental data. Discrepancies in optical rotation (e.g., unexpected α values) may indicate impurities, requiring chiral chromatography to isolate enantiomers .

Q. What factors influence enantiomeric purity in microbial synthesis of β-hydroxy esters?

- Methodological Answer : Enzyme specificity (e.g., ketoreductases in polyhydroxyalkanoate pathways) and fermentation conditions (pH, temperature) are critical. Studies on poly[(R)-3-hydroxybutyrate] synthesis found that substrate specificity of PHA synthases directly impacts stereoregularity . Downstream purification via column chromatography or recrystallization can further enhance optical purity.

Q. How does stereochemistry affect the compound’s biological or material properties?

- Methodological Answer : Stereochemistry governs intermolecular interactions. For example, in polyhydroxybutyrates, the R-configuration enhances crystallinity and mechanical strength, while S-isomers disrupt polymer chains . For bioactive derivatives (e.g., amino-hydroxybutyric acids), stereochemistry modulates receptor binding; (2S,3R)-configured analogs show distinct pharmacokinetics compared to (2R,3S) isomers .

Q. What strategies optimize enantioselective synthesis while scaling up?

- Methodological Answer : Use continuous-flow reactors to maintain precise control over reaction parameters (temperature, catalyst loading). Immobilized enzymes or heterogeneous catalysts (e.g., chiral metal complexes) improve reusability and reduce costs. Process analytical technology (PAT) tools, such as in-line FTIR, monitor enantiomeric excess in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.